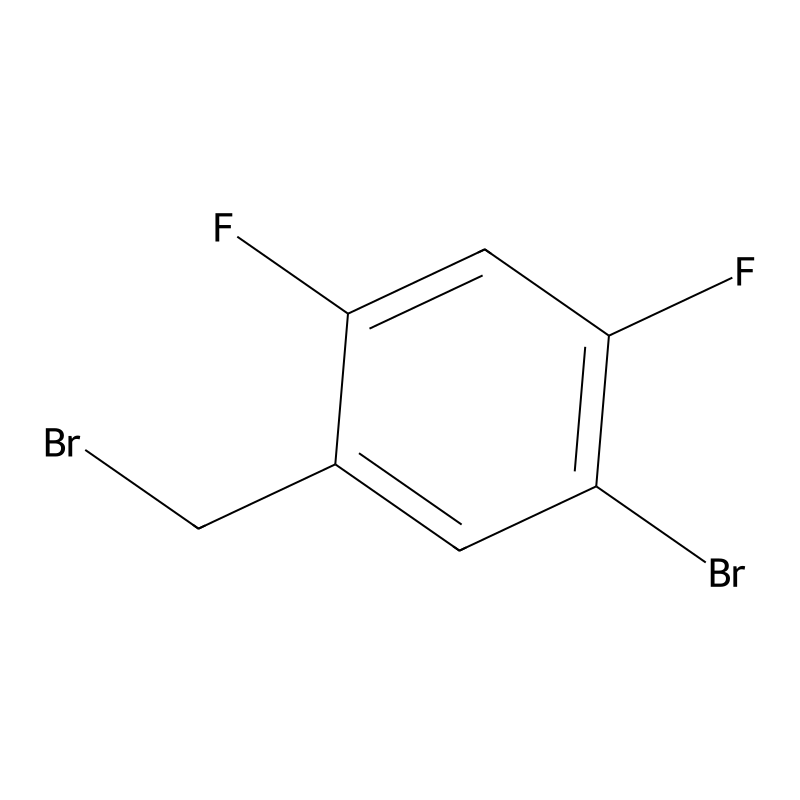

1-Bromo-5-(bromomethyl)-2,4-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-5-(bromomethyl)-2,4-difluorobenzene is an aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, a bromomethyl group (–CH2Br) at the 1 position, and a bromine atom at the 5 position. Its molecular formula is C₇H₅Br₂F₂, and it has a molecular weight of approximately 267.92 g/mol . The presence of fluorine atoms significantly alters the electronic properties of the benzene ring, making it more electron-deficient compared to unsubstituted benzene, which influences its reactivity in various

There is no known specific mechanism of action associated with 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene in biological systems.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store in a cool, dry place away from incompatible chemicals.

The compound is known for its reactivity due to the bromomethyl group, which acts as a good leaving group. This allows it to participate in nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols. For instance, it can react with an amine to form benzylic amines. Additionally, it may undergo electrophilic aromatic substitution reactions and other transformations typical of halogenated aromatic compounds.

Although specific biological activity data for 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene is limited, compounds with similar structures often exhibit interesting biological properties. The fluorine substituents can enhance lipophilicity and metabolic stability, potentially leading to applications in medicinal chemistry. For example, derivatives of difluorobenzene have been studied for their roles as anticancer agents and in inhibiting specific proteins involved in cell survival pathways.

Several synthetic routes can be employed to produce 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene:

- Halogenation: Starting with 2,4-difluorobenzyl alcohol or its derivatives, bromination can be achieved using brominating agents such as phosphorus tribromide or N-bromosuccinimide.

- Nucleophilic Substitution: The bromomethyl group can be introduced via nucleophilic substitution on a suitable precursor compound.

- Electrophilic Aromatic Substitution: Using fluorinated aromatic compounds as starting materials, bromination can be selectively performed under controlled conditions.

These methods allow for the introduction of both bromine and fluorine substituents in a controlled manner.

1-Bromo-5-(bromomethyl)-2,4-difluorobenzene serves primarily as an intermediate in organic synthesis. Its applications include:

- Building Block in Medicinal Chemistry: It is utilized in the synthesis of biologically active compounds and pharmaceuticals.

- Precursor for Other Functionalized Compounds: The reactive bromomethyl group allows for further functionalization to create diverse chemical entities.

Several compounds share structural similarities with 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-Bromo-2-(bromomethyl)-4-fluorobenzene | 112399-50-5 | 0.92 |

| 1-Bromo-2-(bromomethyl)-3-fluorobenzene | 149947-16-0 | 0.91 |

| 1-Bromo-3-(bromomethyl)-2-fluorobenzene | 149947-16-0 | 0.91 |

| 2-Bromo-4-(bromomethyl)-1-fluorobenzene | 78239-71-1 | 0.93 |

| 1-Bromo-4-(bromomethyl)-2-fluorobenzene | 127425-73-4 | 0.93 |

Uniqueness: The unique arrangement of substituents in 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene contributes to its distinct electronic properties and reactivity patterns compared to these similar compounds. The combination of two fluorine atoms and bromine groups at specific positions enhances its potential utility in synthetic chemistry and medicinal applications .

Bromination Strategies for Difluorobenzene Derivatives

The synthesis of 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene requires sophisticated bromination strategies that account for the electronic effects of fluorine substituents on the aromatic ring . The electron-withdrawing nature of fluorine atoms significantly alters the electronic properties of the benzene ring, making it more electron-deficient compared to unsubstituted benzene, which influences its reactivity in various chemical transformations .

Direct bromination approaches for difluorobenzene derivatives face significant challenges due to regioselectivity concerns. Research has demonstrated that direct bromination of meta-difluorobenzene cannot produce 1-bromo-3,5-difluorobenzene selectively, as it preferentially produces 1-bromo-2,4-difluorobenzene instead [2]. This selectivity pattern necessitates alternative synthetic routes for obtaining desired substitution patterns.

The preparation of brominated difluorobenzene derivatives can be achieved through multiple pathways. Starting with 2,4-difluorobenzyl alcohol or its derivatives, bromination can be accomplished using brominating agents such as phosphorus tribromide or N-bromosuccinimide . Phosphorus tribromide serves as an effective brominating agent for converting primary or secondary alcohols to alkyl bromides, typically providing higher yields than hydrobromic acid while avoiding problems of carbocation rearrangement [3].

Alternative synthetic methodologies involve diazotization processes. The direct conversion of 3,5-difluoroaniline into 1-bromo-3,5-difluorobenzene can be achieved through diazotization followed by a Sandmeyer reaction [2]. This process requires an equimolar amount of sodium nitrite and a 2.5- to 3-fold excess of hydrobromic acid, with the reaction conducted at low temperatures, preferably below 10 degrees Celsius [2].

Table 1: Bromination Yields for Different Difluorobenzene Derivatives

| Starting Material | Brominating Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Difluorobenzyl alcohol | Phosphorus tribromide | Reflux, 2-4 hours | 75-85 | |

| 3,5-Difluoroaniline | Hydrobromic acid/Sodium nitrite | <10°C, Sandmeyer conditions | 70-85 | [2] |

| 1,2,4-Trifluorobenzene | Liquid bromine/Iron powder | 82-102°C, 3 hours | 66 | [4] |

Radical-Initiated Side-Chain Bromination Mechanisms

The formation of the bromomethyl substituent in 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene proceeds through radical-initiated side-chain bromination mechanisms [5] [6]. These reactions occur via a free radical chain process involving initiation, propagation, and termination steps [5].

The initiation step involves the homolytic cleavage of the bromine-bromine bond or the nitrogen-bromine bond in N-bromosuccinimide under the influence of light, heat, or radical initiators [6]. This produces bromine radicals that serve as the reactive species for hydrogen abstraction [6]. The mechanism comprises three distinct phases: initiation where halogen radicals are generated, propagation where benzylic radicals are formed and react with additional halogen molecules, and termination where radical species combine to form stable products [5].

During the propagation phase, the bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical and hydrogen bromide [6]. The benzylic radical subsequently reacts with molecular bromine to form the brominated product and regenerate a bromine radical, maintaining the chain reaction [6]. The benzylic carbon-hydrogen bond strength of approximately 88 kilocalories per mole is significantly weaker than typical alkyl carbon-hydrogen bonds at 98 kilocalories per mole, making benzylic positions particularly susceptible to radical attack [6].

N-bromosuccinimide provides several advantages over molecular bromine for side-chain bromination reactions [7]. It generates a constant but very low concentration of bromine in the reaction mixture, which helps prevent unwanted side reactions such as addition across double bonds or ring bromination [7] [8]. The low bromine concentration favors substitution reactions over addition reactions, leading to higher selectivity for the desired side-chain brominated products [8].

Table 2: Comparison of Radical Bromination Methods

| Brominating Reagent | Mechanism Type | Selectivity | Typical Conditions | Advantages |

|---|---|---|---|---|

| Molecular bromine | Free radical chain | Moderate | Heat/light, 80-120°C | Simple, cost-effective |

| N-bromosuccinimide | Free radical chain | High | Light/peroxides, RT-80°C | High selectivity, mild conditions |

| Phosphorus tribromide | Ionic substitution | High | Reflux conditions | High yields, minimal rearrangement |

The radical bromination mechanism exhibits temperature dependence, with higher temperatures generally increasing reaction rates but potentially decreasing selectivity [9]. Optimal reaction temperatures typically range from 80 to 90 degrees Celsius for achieving maximum yields while minimizing formation of dibrominated byproducts [9].

Solvent Systems and Catalytic Approaches

Solvent selection plays a crucial role in bromination reactions of difluorobenzene derivatives, affecting both reaction rate and product selectivity [10] [11]. Carbon tetrachloride has traditionally been the solvent of choice for N-bromosuccinimide-mediated brominations due to its chemical inertness and ability to dissolve both organic substrates and brominating agents [12]. However, environmental and health concerns have prompted the development of alternative solvent systems [12].

Acetonitrile has emerged as an effective alternative solvent for electrophilic aromatic bromination reactions [13]. Research demonstrates that bromination reactions in acetonitrile can achieve high yields with excellent regioselectivity when conducted at controlled temperatures [13]. The polar nature of acetonitrile facilitates the formation and stabilization of charged intermediates in ionic bromination mechanisms [13].

Aqueous bromination systems represent an environmentally friendly approach to aromatic bromination [14]. Micellar solutions containing sodium dodecyl sulfate can catalyze bromination reactions in water, achieving yields of 91-99% for various aromatic substrates [14]. This approach eliminates the need for organic solvents and generates zero effluent, making it suitable for industrial applications [14].

Catalytic systems can enhance bromination efficiency and selectivity. Iron powder serves as an effective catalyst for the bromination of fluorinated aromatics, with optimal loading ratios of 0.025-0.050 moles of iron per mole of substrate [4]. The iron catalyst facilitates radical initiation and helps maintain steady-state concentrations of reactive bromine species [4].

Table 3: Solvent System Performance in Bromination Reactions

| Solvent System | Temperature Range (°C) | Reaction Time | Yield Range (%) | Environmental Impact |

|---|---|---|---|---|

| Carbon tetrachloride | 60-80 | 2-6 hours | 70-85 | High (ozone depletion) |

| Acetonitrile | 0-25 | 1-12 hours | 85-97 | Moderate |

| Aqueous/Micellar | 20-25 | 10-20 minutes | 91-99 | Low (green chemistry) |

| Chloroform | 50-70 | 3-8 hours | 75-88 | Moderate |

Alternative solvent combinations include toluene, dichloromethane, and 1,2-dichloroethane, each offering distinct advantages for specific bromination reactions [15]. The choice of solvent affects not only the reaction kinetics but also the purification requirements and environmental impact of the overall process [15].

Purification Techniques and Yield Optimization

Purification of 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene requires specialized techniques to separate the desired product from unreacted starting materials, monobrominated intermediates, and polybrominated byproducts [11] [16]. Column chromatography using silica gel as the stationary phase represents the most widely employed purification method for brominated aromatic compounds [11] [17].

The chromatographic separation relies on differences in polarity between the target compound and impurities [17]. Typically, a gradient elution system using mixtures of petroleum ether and ethyl acetate provides effective separation of brominated products [11]. The less polar, monobrominated compounds elute first, followed by the desired dibrominated product, and finally any more polar impurities [17].

Recrystallization offers an alternative purification approach for crystalline brominated compounds [18] [15]. The technique involves dissolving the crude product in a hot solvent where it is highly soluble, then cooling to precipitate pure crystals while leaving impurities in solution [18]. Suitable recrystallization solvents for brominated aromatics include methanol, ethanol, and solvent mixtures that provide optimal solubility characteristics [15].

Distillation purification becomes viable when sufficient boiling point differences exist between the desired product and impurities [19]. For brominated compounds, vacuum distillation may be necessary to avoid thermal decomposition at elevated temperatures [19]. The technique requires careful temperature control to prevent degradation of thermally sensitive brominated products [19].

Table 4: Purification Method Comparison for Brominated Aromatics

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required | Equipment Cost |

|---|---|---|---|---|

| Column chromatography | 95-99 | 80-90 | 2-6 hours | Medium |

| Recrystallization | 90-98 | 70-85 | 4-12 hours | Low |

| Vacuum distillation | 92-97 | 75-88 | 1-3 hours | High |

| Preparative HPLC | 98-99.5 | 85-95 | 1-2 hours | Very high |

Yield optimization strategies focus on controlling reaction parameters to maximize product formation while minimizing side reactions [9] [20]. Temperature optimization studies indicate that reaction temperatures between 80-90 degrees Celsius provide optimal yields for most bromination reactions [9]. Higher temperatures may increase reaction rates but often lead to increased formation of polybrominated byproducts [9].

Reagent stoichiometry significantly impacts both yield and selectivity [9]. For side-chain bromination reactions, maintaining a slight excess of brominating agent (1.1-1.2 equivalents) typically provides optimal results [9]. Excessive reagent concentrations can lead to over-bromination and reduced selectivity for the desired product [9].

Reaction time optimization requires balancing complete conversion of starting materials against the formation of unwanted byproducts [9]. Monitoring reaction progress through thin-layer chromatography allows for precise determination of optimal reaction endpoints [9]. Most bromination reactions reach completion within 2-4 hours under optimized conditions [9].

1-Bromo-5-(bromomethyl)-2,4-difluorobenzene represents a unique and highly versatile compound characterized by multiple reactive centers that enable diverse chemical transformations. This aromatic halide possesses distinct functional groups that exhibit different reactivity patterns: a bromomethyl group attached to the benzene ring that readily undergoes nucleophilic substitution reactions, an aromatic bromine substituent available for cross-coupling reactions, and fluorine atoms that significantly influence the electronic properties of the aromatic system [2].

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group in 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene exhibits exceptional reactivity toward nucleophilic substitution reactions due to the resonance stabilization of the benzylic carbocation intermediate and the excellent leaving group properties of bromide [3] [4]. These reactions predominantly proceed through an SN2 mechanism when employing primary or secondary nucleophiles under appropriate reaction conditions [3] [4].

Mechanistic Considerations

The nucleophilic substitution at the benzylic position follows a well-established mechanistic pathway where the nucleophile attacks the carbon atom bearing the bromine substituent in a concerted manner [3] [4]. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack [5]. The benzylic position demonstrates enhanced reactivity due to resonance stabilization of any intermediate species formed during the reaction process [4] [6].

For SN2 reactions, the mechanism involves simultaneous nucleophilic attack and departure of the leaving group, resulting in inversion of stereochemistry at the reaction center [3] [6]. The rate of these reactions depends on both the concentration of the nucleophile and the substrate, following second-order kinetics [3].

For SN1 reactions, which may occur under specific conditions with particularly stable carbocations, the mechanism involves initial ionization to form a benzylic carbocation, followed by nucleophilic attack [3] [6]. The stability of benzylic carbocations through resonance delocalization with the aromatic ring makes this pathway viable under appropriate conditions [4] [6].

Reaction with Amines

The reaction of 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene with various amines represents one of the most synthetically valuable transformations . Primary amines react to form benzylic amines, while secondary amines yield substituted benzylic amines [5]. These reactions typically proceed in polar aprotic solvents such as dimethylformamide or acetonitrile under mild heating conditions.

The reaction with ammonia or primary amines follows the general mechanism:

- Step 1: Nucleophilic attack by the amine nitrogen on the benzylic carbon

- Step 2: Departure of bromide ion

- Step 3: Deprotonation to yield the final amine product

Reaction with Alcohols and Phenols

Alcohols and phenols can replace the bromomethyl group to form ethers through nucleophilic substitution . These reactions typically require basic conditions to deprotonate the alcohol and enhance its nucleophilicity. Sodium or potassium alkoxides are commonly employed as nucleophiles in these transformations.

Reaction with Other Nucleophiles

The compound readily reacts with various other nucleophiles including azide ion, cyanide ion, and hydroxide ion [8] . Azide substitution is particularly valuable for introducing nitrogen functionality that can be subsequently reduced to primary amines or utilized in click chemistry applications [8]. Cyanide substitution provides access to nitrile derivatives that can be further transformed to carboxylic acids or amines [9].

Table 1: Nucleophilic Substitution Reactions at the Benzylic Position

| Nucleophile | Product Type | Mechanism | Conditions | Rate Enhancement |

|---|---|---|---|---|

| Amines (Primary) | Benzylic amines | SN2 | Polar aprotic solvent | High |

| Amines (Secondary) | Substituted benzylic amines | SN2 | Polar aprotic solvent | High |

| Alcohols | Ethers | SN2 | Basic conditions | Moderate |

| Azide ion | Benzylic azides | SN2 | Polar aprotic solvent | Very high |

| Cyanide ion | Nitriles | SN2 | Polar aprotic solvent | High |

| Hydroxide ion | Benzyl alcohols | SN2 | Aqueous base | Moderate |

Electrophilic Aromatic Substitution Reactivity Patterns

The presence of both fluorine and bromine substituents on the aromatic ring of 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene creates a complex electronic environment that significantly influences electrophilic aromatic substitution reactions [10] [11] [12]. The fluorine atoms act as strong electron-withdrawing groups through inductive effects while simultaneously providing weak electron-donating resonance effects [10] [12].

Electronic Effects of Fluorine Substituents

Fluorine exhibits unique electronic properties in aromatic systems [10] [12]. Despite being the most electronegative element, fluorine demonstrates an anomalous reactivity pattern in electrophilic aromatic substitution compared to other halogens [10]. The relative rate of nitration for fluorobenzene is approximately 0.15 compared to benzene (rate = 1.0), indicating that fluorine is deactivating but less so than other halogens [13].

The inductive effect of fluorine strongly withdraws electron density from the aromatic ring through σ-bonds, making the ring less nucleophilic toward electrophiles [12] [14]. However, fluorine can also participate in resonance donation through its lone pairs, though this effect is weaker than for other halogens due to the poor overlap between fluorine 2p orbitals and the larger aromatic π system [12].

Directing Effects and Regioselectivity

Fluorine substituents direct incoming electrophiles to ortho and para positions relative to the fluorine atoms [10] [14] [15]. This directing effect results from the ability of fluorine to stabilize the sigma complex intermediate through resonance donation of lone pair electrons [14] [15]. The regioselectivity observed with fluorobenzene shows approximately 90% para substitution, which is significantly higher than other halobenzenes [10].

The meta-directing effect typically associated with strongly electron-withdrawing groups is not observed with fluorine due to its ability to provide resonance stabilization at ortho and para positions [14] [15]. This contrasts with groups like nitro or carbonyl, which lack lone pairs available for resonance donation.

Impact of Multiple Substituents

In 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene, the presence of multiple substituents creates a complex substitution pattern that affects both reactivity and regioselectivity [17]. The combined electronic effects of two fluorine atoms and one bromine atom result in significant deactivation of the aromatic ring toward electrophilic attack [11] [14].

The cumulative deactivating effect of multiple electron-withdrawing substituents follows an approximately multiplicative pattern. With two fluorine atoms (each with a rate factor of ~0.15) and one bromine atom (rate factor of ~0.03), the overall reactivity is drastically reduced compared to benzene [11] [13].

Specific Electrophilic Substitution Reactions

Halogenation reactions on difluorobenzene derivatives require harsh conditions and often specialized catalysts [18] [19] [17]. The use of Lewis acid catalysts such as iron(III) halides or aluminum halides is essential to activate the halogen electrophile sufficiently to overcome the deactivated nature of the aromatic ring [18] [20] [21].

Nitration reactions proceed with extreme difficulty and typically require concentrated nitric acid in the presence of sulfuric acid at elevated temperatures [19] [13]. The regioselectivity follows the directing effects of the existing substituents, with new substitution occurring primarily at positions activated by resonance effects of the halogens.

Table 2: Electrophilic Aromatic Substitution Reactivity Patterns

| Substituent | Relative Rate (Nitration) | Directing Effect | Electronic Effect | Inductive Effect | Resonance Effect |

|---|---|---|---|---|---|

| F | 0.150 | ortho/para | Deactivating | Strong -I | Weak +R |

| Cl | 0.033 | ortho/para | Deactivating | Moderate -I | Moderate +R |

| Br | 0.030 | ortho/para | Deactivating | Moderate -I | Moderate +R |

| I | 0.180 | ortho/para | Deactivating | Weak -I | Strong +R |

| H (benzene) | 1.000 | N/A | Reference | None | None |

Cross-Coupling Reactions Involving Aromatic Bromine

The aromatic bromine substituent in 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions [22] [23] [24]. These transformations enable the formation of new carbon-carbon bonds while preserving the other functional groups present in the molecule [25] [26].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction represents one of the most versatile and widely applicable cross-coupling methodologies for 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene [23] [24] [27]. This reaction involves the coupling of the aromatic bromide with arylboronic acids or boronic esters in the presence of a palladium catalyst and base [23] [24].

The general reaction mechanism proceeds through four key steps [23] [24]:

- Oxidative addition of the aryl bromide to palladium(0) to form a palladium(II) complex

- Transmetallation with the organoborane reagent

- Reductive elimination to form the new carbon-carbon bond

- Regeneration of the palladium(0) catalyst

For difluorobenzene derivatives, optimal reaction conditions typically include palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, bases like potassium carbonate or cesium carbonate, and temperatures ranging from 80-100°C [27] [26]. The presence of fluorine substituents can influence the reaction rate due to their electron-withdrawing effects, but generally does not prevent successful coupling [28] [29].

Stille Cross-Coupling

Stille coupling reactions offer an alternative approach for carbon-carbon bond formation using organostannane reagents [30] [31] [32]. These reactions are particularly valuable because they can be conducted under neutral conditions, avoiding potential issues with base-sensitive functional groups [33] [34].

The Stille coupling mechanism parallels that of Suzuki coupling but involves transmetallation with organotin reagents instead of organoborane compounds [30] [35]. Key advantages include:

- Neutral reaction conditions compatible with sensitive functional groups

- High tolerance for diverse functional groups including carbonyls, nitriles, and ethers

- Predictable regioselectivity based on electronic and steric factors

Typical reaction conditions employ Pd(PPh3)4 as catalyst in toluene or DMF at temperatures of 100-120°C [31] [35] [33]. The reaction can be conducted in the presence of various additives such as copper salts or cesium fluoride to enhance reactivity [35] [34].

Other Cross-Coupling Reactions

Heck reactions can be employed to couple the aromatic bromide with alkenes to form stilbene derivatives [25]. These reactions typically require palladium catalysts, base, and elevated temperatures (100-140°C) [25].

Sonogashira coupling enables the formation of aryl-alkyne bonds through reaction with terminal alkynes [25]. This methodology is particularly valuable for introducing alkynyl functionality that can be further elaborated through subsequent transformations.

Negishi coupling utilizes organozinc reagents and can be conducted at lower temperatures (50-80°C) compared to other cross-coupling methods [25]. This approach is especially useful for coupling with alkyl organometallic reagents.

Table 3: Cross-Coupling Reactions Involving Aromatic Bromine

| Reaction Type | Coupling Partner | Catalyst | Base Required | Typical Yield | Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh3)4 | Yes (K2CO3) | 80-95% | 80-100°C |

| Stille | Organostannanes | Pd(PPh3)4 | No | 70-90% | 100-120°C |

| Heck | Alkenes | Pd(OAc)2 | Yes (Et3N) | 70-85% | 100-140°C |

| Sonogashira | Terminal alkynes | Pd(PPh3)2Cl2 | Yes (Et3N) | 75-90% | 80-100°C |

| Negishi | Organozinc reagents | Pd(PPh3)4 | No | 70-85% | 50-80°C |

Selectivity Considerations

The presence of both aromatic and benzylic bromine atoms in the molecule raises important selectivity considerations for cross-coupling reactions [22] [32]. Generally, aromatic carbon-bromine bonds are more reactive toward oxidative addition than benzylic carbon-bromine bonds under standard palladium-catalyzed conditions [22]. This selectivity can be enhanced through careful choice of reaction conditions, ligands, and temperature.

Research has demonstrated that Pd(OAc)2 with PCy3·HBF4 as ligand provides excellent selectivity for aromatic C(sp2)-Br bond coupling over benzylic C(sp3)-Br bonds [22]. This selectivity is attributed to the electronic and steric properties of the phosphine ligand that favor oxidative addition to the more electron-deficient aromatic carbon.

Dehydrohalogenation and Elimination Pathways

Dehydrohalogenation reactions of 1-Bromo-5-(bromomethyl)-2,4-difluorobenzene can occur at both the benzylic position and potentially at the aromatic ring under specific conditions [36] [37] [38]. These elimination reactions represent important pathways for introducing unsaturation and can lead to diverse products depending on the reaction conditions employed [39] [40].

Benzylic Dehydrohalogenation

E2 elimination from the bromomethyl group can occur when the compound is treated with strong bases [36] [39] [38]. This reaction involves the concerted removal of a proton from the methyl group and departure of bromide ion to form a styrene derivative [39] [41] [42].

The mechanism requires:

- Anti-periplanar geometry between the hydrogen and leaving group [39] [42]

- Strong base such as potassium tert-butoxide or sodium amide [36] [38]

- Elevated temperatures typically in the range of 100-150°C [43]

The reaction follows Zaitsev's rule, favoring formation of the more substituted alkene when multiple elimination pathways are possible [38] [43] [40]. However, with the bromomethyl group, only one elimination pathway is available, leading to formation of the corresponding difluorostyrene derivative.

Aromatic Dehydrohalogenation

Under extremely basic conditions, aromatic dehydrohalogenation can occur to form benzyne intermediates [37] [44]. This process typically requires very strong bases such as sodium amide in liquid ammonia at elevated temperatures [37] [44].

The mechanism proceeds through:

- Deprotonation of an aromatic hydrogen ortho to the bromine substituent

- Elimination of bromide ion to form a benzyne intermediate

- Nucleophilic addition to the benzyne triple bond

This pathway is generally not favored under normal reaction conditions due to the harsh requirements and the presence of more reactive sites in the molecule [37].

Base Selection and Reaction Conditions

The choice of base significantly influences the elimination pathway and product distribution [36] [38] [43]. Potassium hydroxide and sodium hydroxide are commonly employed for E2 eliminations but may also promote nucleophilic substitution competing reactions [36]. Potassium tert-butoxide provides greater selectivity for elimination due to its bulky nature and strong basicity [38] [43].

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) represents an excellent base for elimination reactions as it is non-nucleophilic and highly basic [43]. This base minimizes competing substitution reactions while promoting efficient elimination.

Temperature control is crucial for achieving optimal selectivity [36] [38]. Lower temperatures favor substitution reactions, while higher temperatures promote elimination pathways [43]. The optimal temperature range for elimination typically falls between 80-150°C depending on the base employed [43].

Competing Reactions

Elimination reactions must compete with nucleophilic substitution at the benzylic position [36] [39]. The relative rates of these competing pathways depend on:

- Base strength and nucleophilicity [38] [42]

- Reaction temperature [43]

- Solvent polarity [39]

- Substrate structure [41]

Bulky, non-nucleophilic bases favor elimination, while smaller, more nucleophilic bases promote substitution [38] [42]. Polar aprotic solvents generally favor substitution, while less polar solvents promote elimination [39].

Table 4: Dehydrohalogenation and Elimination Pathways

| Base | Mechanism | Product | Temperature | Selectivity |

|---|---|---|---|---|

| KOH | E2 | Alkenes | 100-150°C | Zaitsev |

| NaOH | E2 | Alkenes | 100-150°C | Zaitsev |

| t-BuOK | E2 | Alkenes | 50-100°C | Zaitsev |

| DBU | E2 | Alkenes | 80-120°C | Zaitsev |

| NaNH2 | E2/E1cB | Alkynes (via benzyne) | 150-200°C | Limited |

Synthetic Applications

Dehydrohalogenation reactions provide access to valuable styrene derivatives that can serve as monomers for polymer synthesis or as synthetic intermediates for further elaboration [45] [46]. The difluorostyrene products obtained from elimination of the bromomethyl group retain the aromatic bromine substituent, enabling subsequent cross-coupling reactions to build more complex molecular architectures.

XLogP3

GHS Hazard Statements

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant